molecular formula C6H6N4O3 B8801114 N-(5-nitropyrimidin-2-yl)acetamide

N-(5-nitropyrimidin-2-yl)acetamide

Cat. No. B8801114
M. Wt: 182.14 g/mol
InChI Key: ILQNYYIGBSVGDK-UHFFFAOYSA-N
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Patent
US07872128B2

Procedure details

To N-(5-nitropyrimidin-2-yl)acetamide (0.54 g, 3.0 mmol) suspended in EtOH (20 mL) under N2 was added palladium, 10 wt. % on activated carbon (0.32 g, 0.3 mmol). The reaction mixture was hydrogenated under 1 atm of H2 at RT for 2 h and then filtered through a pad of celite and washed with MeOH. The filtrate was concentrated to give N-(5-aminopyrimidin-2-yl)acetamide as a light-yellow solid. MS (ESI, pos. ion) m/z: 153 (M+1).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[N:8][CH:9]=1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)NC(C)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=NC(=NC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.